
2-(4-Methylphenyl)propan-2-amine
Overview
Description
2-(4-Methylphenyl)propan-2-amine, also known as 4-Methylamphetamine, is an organic compound with the molecular formula C10H15N. It is a derivative of amphetamine and belongs to the class of phenethylamines. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)propan-2-amine typically involves the alkylation of 4-methylbenzyl chloride with ammonia or an amine. One common method is the reductive amination of 4-methylbenzyl ketone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylbenzyl ketone, 4-Methylbenzoic acid.
Reduction: 4-Methylphenylpropanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications.
Industry: Used in the production of certain polymers and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, the compound exerts its stimulant effects. The molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological activity.
Comparison with Similar Compounds
2-(4-Methylphenyl)propan-2-amine can be compared with other similar compounds, such as:
Amphetamine: Shares a similar structure but lacks the methyl group on the phenyl ring.
Methamphetamine: Contains an additional methyl group on the nitrogen atom.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
The presence of the 4-methyl group in this compound distinguishes it from other amphetamines and contributes to its unique pharmacological profile. This structural modification can influence its potency, duration of action, and selectivity for different neurotransmitter systems.
Conclusion
This compound is a compound of significant interest in scientific research due to its stimulant properties and potential applications in various fields
Biological Activity
2-(4-Methylphenyl)propan-2-amine, also known as 4-Methylamphetamine , is a member of the phenethylamine family and a derivative of amphetamine. With the molecular formula , this compound has gained attention for its biological activity , particularly its interactions with the central nervous system (CNS). This article explores its biological properties, mechanisms of action, potential therapeutic applications, and associated risks, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structure of this compound features a propan-2-amine backbone with a para-methyl substitution on the phenyl ring. This configuration influences its pharmacological activity, particularly in neurotransmitter modulation.
The primary biological activity of this compound is linked to its interaction with neurotransmitter systems. The compound acts as a releasing agent for monoamines such as dopamine, norepinephrine, and serotonin. Its mechanism involves:
- Inhibition of Monoamine Oxidase (MAO) : By inhibiting MAO enzymes, the compound increases the levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission.
- Blocking Reuptake Transporters : It inhibits the dopamine transporter (DAT) and serotonin transporter (SERT), preventing the reuptake of these neurotransmitters and further increasing their availability in the brain .
Biological Activity Overview
The biological effects of this compound can be summarized as follows:
Biological Activity | Description |
---|---|
Stimulant Effects | Enhances mood and cognitive function through increased monoamine levels. |
Neurotransmitter Release | Induces release of stored dopamine and serotonin from synaptic vesicles. |
Potential Therapeutic Uses | Investigated for treatment of ADHD and depression due to its stimulant properties. |
Case Studies and Research Findings
Research has highlighted various aspects of this compound's biological activity:
- Neuropharmacology Studies : A study demonstrated that 4-Methylamphetamine has greater effects on serotonin reuptake compared to dopamine or norepinephrine, suggesting a unique profile among stimulants .
- Toxicity Reports : Reports indicate acute toxicity associated with 4-Methylamphetamine, including several fatalities linked to its use . This underscores the importance of understanding dosage and potential side effects.
-
Comparative Analysis with Similar Compounds :
- Compared to traditional amphetamines, this compound exhibits a more balanced stimulant effect without the intense euphoric highs typical of methamphetamine.
- Structural similarities with other compounds such as methamphetamine and MDMA highlight differences in their pharmacological profiles.
Applications in Research
The compound is utilized in various fields including:
- Proteomics Research : As a specialty product in proteomics due to its biochemical properties.
- Synthetic Chemistry : Employed in transaminase-mediated synthesis for drug-like compounds.
Risks and Safety Considerations
Despite its potential therapeutic applications, caution is warranted due to:
- Acute Toxicity Risks : Documented cases of toxicity necessitate careful monitoring when used therapeutically.
- Dependence Potential : As with many stimulants, there is a risk of misuse and dependence.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 2-(4-Methylphenyl)propan-2-amine, and how can reaction conditions be optimized?
- Methodology : A common synthetic route involves alkylation of a primary amine with a halogenated precursor (e.g., 4-methylbenzyl chloride) under basic conditions. Catalytic hydrogenation or LiAlH₄ reduction may follow to stabilize the amine group. Solvents like ethanol or methanol are typically used, with Pd/C or Raney Ni as catalysts. Optimization includes controlling temperature (40–60°C), pH (neutral to slightly basic), and reaction time (12–24 hrs) to minimize side products like N-alkylated impurities .
- Data Analysis : Monitor reaction progress via TLC or GC-MS. Purity can be assessed using HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structure of this compound be confirmed experimentally?
- Techniques :
- NMR : ¹H NMR will show characteristic signals: a singlet for the methyl group on the aromatic ring (δ ~2.3 ppm), a multiplet for the aromatic protons (δ ~7.1–7.3 ppm), and a broad singlet for the amine protons (δ ~1.5–2.0 ppm).
- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 163.3 (C₁₁H₁₇N⁺) .
- Validation : Compare spectral data with reference standards from PubChem or ECHA databases .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Properties :
- LogP : ~2.1 (predicted via ChemAxon), indicating moderate lipophilicity.
- Solubility : Sparingly soluble in water (<1 mg/mL at 25°C), but miscible with polar organic solvents (e.g., ethanol, DMSO).
- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 4°C .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for studying its pharmacological activity?
- Mechanistic Insight : As a phenylalkylamine derivative, it may act as a sympathomimetic agent by binding to adrenergic receptors or inhibiting monoamine transporters (e.g., NET, SERT). Compare its activity to structurally similar compounds like 4-FMA (4-fluoromethamphetamine) .
- Assays :
- In vitro : Radioligand binding assays (³H-norepinephrine uptake inhibition in synaptosomes).
- In vivo : Pressor response measurement in rodent models to assess cardiovascular effects .
Q. What analytical strategies resolve contradictions in metabolic pathway data for this compound?
- Challenge : Discrepancies in reported metabolites (e.g., hydroxylation vs. N-demethylation) may arise from interspecies differences (human vs. rodent liver microsomes).
- Resolution :
Use stable isotope-labeled analogs (e.g., ²H- or ¹³C-labeled compound) in LC-HRMS to track metabolic transformations.
Conduct comparative studies with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme-specific pathways .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
- Approach :
- ADME Prediction : Tools like SwissADME or pkCSM estimate bioavailability (~50%), blood-brain barrier penetration (high), and half-life (~4–6 hrs).
- Docking Studies : Molecular docking (AutoDock Vina) into α₂-adrenergic receptor (PDB ID: 6PRZ) to predict binding affinity and selectivity .
Properties
IUPAC Name |
2-(4-methylphenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOEYFAAFXSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342729 | |
Record name | 2-(4-methylphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-79-0 | |
Record name | 2-(4-methylphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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